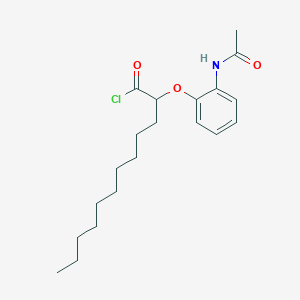
2-(2-Acetamidophenoxy)dodecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetamidophenoxy)dodecanoyl chloride is a chemical compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further linked to a dodecanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride typically involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride. This intermediate is then reacted with 2-(2-acetamidophenoxy)phenol in the presence of a suitable solvent such as ether . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetamidophenoxy)dodecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Solvents: Ether, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
2-(2-Acetamidophenoxy)dodecanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Acetamidophenoxy)dodecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic Acid: A simpler derivative with similar antimicrobial properties.
Dodecanoyl Chloride: The parent compound used in the synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride.
2-(2-Acetamidophenoxy)phenol: The phenolic precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both acetamido and dodecanoyl chloride functionalities, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
139536-70-2 |
|---|---|
Formule moléculaire |
C20H30ClNO3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
2-(2-acetamidophenoxy)dodecanoyl chloride |
InChI |
InChI=1S/C20H30ClNO3/c1-3-4-5-6-7-8-9-10-15-19(20(21)24)25-18-14-12-11-13-17(18)22-16(2)23/h11-14,19H,3-10,15H2,1-2H3,(H,22,23) |
Clé InChI |
LPRVPFFDNWRLLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
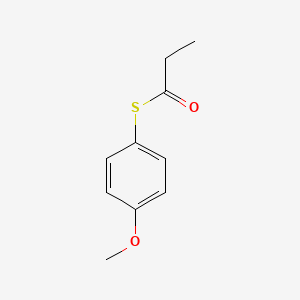
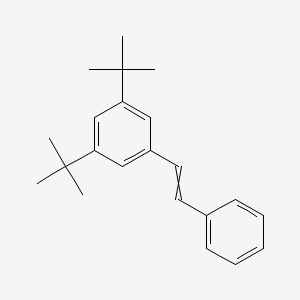


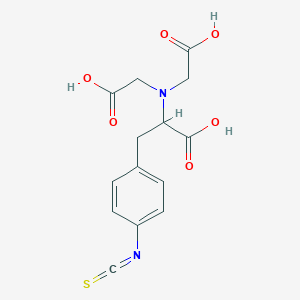


![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
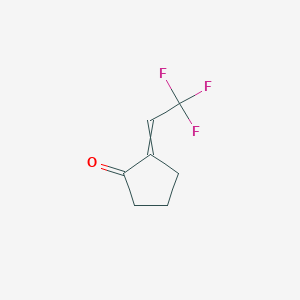
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
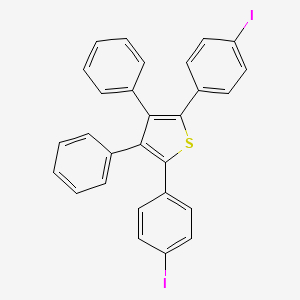
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
